

# A Comparative Efficacy Analysis of Amfecloral and Other Amphetamine Prodrugs

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## Compound of Interest

Compound Name: Amfecloral

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This guide provides a comparative overview of the efficacy of **amfecloral** and other amphetamine prodrugs. Due to the discontinuation of **amfecloral** from the market and the limited availability of modern clinical trial data, this comparison relies on historical information for **amfecloral** and publicly available data for other prominent amphetamine prodrugs, primarily lisdexamfetamine and serdexmethylphenidate.

## Introduction to Amphetamine Prodrugs

Amphetamine prodrugs are inactive compounds that are metabolized in the body to release the active ingredient, amphetamine, a potent central nervous system stimulant. This approach to drug delivery is designed to modify the pharmacokinetic profile of amphetamine, potentially offering benefits such as a smoother onset of action, extended duration of effect, and a reduced potential for abuse compared to immediate-release formulations.

**Amfecloral**, historically marketed as an appetite suppressant, is a prodrug that metabolizes into d-amphetamine and chloral hydrate.[1][2][3] In contrast, more contemporary amphetamine prodrugs like lisdexamfetamine (Vyvanse) and serdexmethylphenidate (a prodrug of dexamethylphenidate, the active isomer of methylphenidate) have been developed and are primarily used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[4]

## Comparative Efficacy and Pharmacokinetics

A direct quantitative comparison of **amfecloral**'s efficacy with modern amphetamine prodrugs is challenging due to the disparate therapeutic indications and the lack of contemporary clinical data for **amfecloral**. **Amfecloral** was used for obesity, while lisdexamfetamine and serdexmethylphenidate are primarily prescribed for ADHD.[2][4][5]

## Amfecloral

Historical information suggests that **amfecloral** was effective as an appetite suppressant.[2] The presence of chloral hydrate, a sedative, was intended to counteract the stimulant effects of amphetamine, theoretically reducing side effects such as insomnia and restlessness.[1][2][3] However, specific quantitative data from controlled clinical trials regarding its efficacy in weight loss, as well as detailed pharmacokinetic parameters, are not readily available in modern scientific literature.

## Lisdexamfetamine (Vyvanse)

Lisdexamfetamine is a prodrug of d-amphetamine, where l-lysine is covalently bonded to d-amphetamine. It is enzymatically hydrolyzed in the bloodstream to release d-amphetamine.[6] This controlled release mechanism results in a prolonged therapeutic effect, lasting up to 14 hours in adults.[7] Clinical trials have demonstrated its efficacy in treating ADHD in both children and adults.[6][7]

## Serdexmethylphenidate (Azstarys)

Serdexmethylphenidate is a prodrug of dexamethylphenidate. It is combined with immediate-release dexamethylphenidate to provide a rapid onset and extended duration of action for the treatment of ADHD. Clinical studies have shown significant improvements in ADHD symptoms with a rapid onset and a treatment effect lasting up to 13 hours.[3]

Table 1: Comparison of Key Characteristics of **Amfecloral**, Lisdexamfetamine, and Serdexmethylphenidate

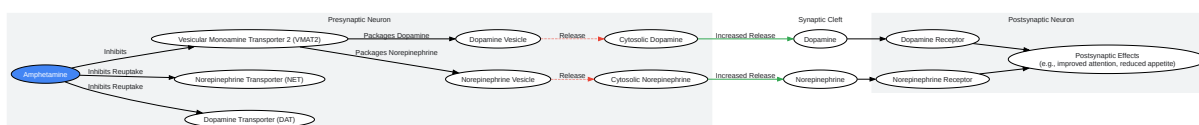
| Feature                        | Amfecloral                                     | Lisdexamfetamine                      | Serdexmethylpheni<br>date             |
|--------------------------------|--|---------------------------------------|---------------------------------------|
| Active Metabolite(s)           | d-amphetamine,<br>Chloral Hydrate[1][2]<br>[3] | d-amphetamine[6]                      | Dexmethylphenidate                    |
| Primary Indication             | Obesity (historical)[2]                        | ADHD, Binge Eating<br>Disorder[4][5]  | ADHD                                  |
| Reported Duration of<br>Action | Not well-documented                            | Up to 14 hours in<br>adults[7]        | Up to 13 hours[3]                     |
| Abuse Potential                | Assumed to be similar<br>to amphetamine        | Designed for lower<br>abuse potential | Designed for lower<br>abuse potential |

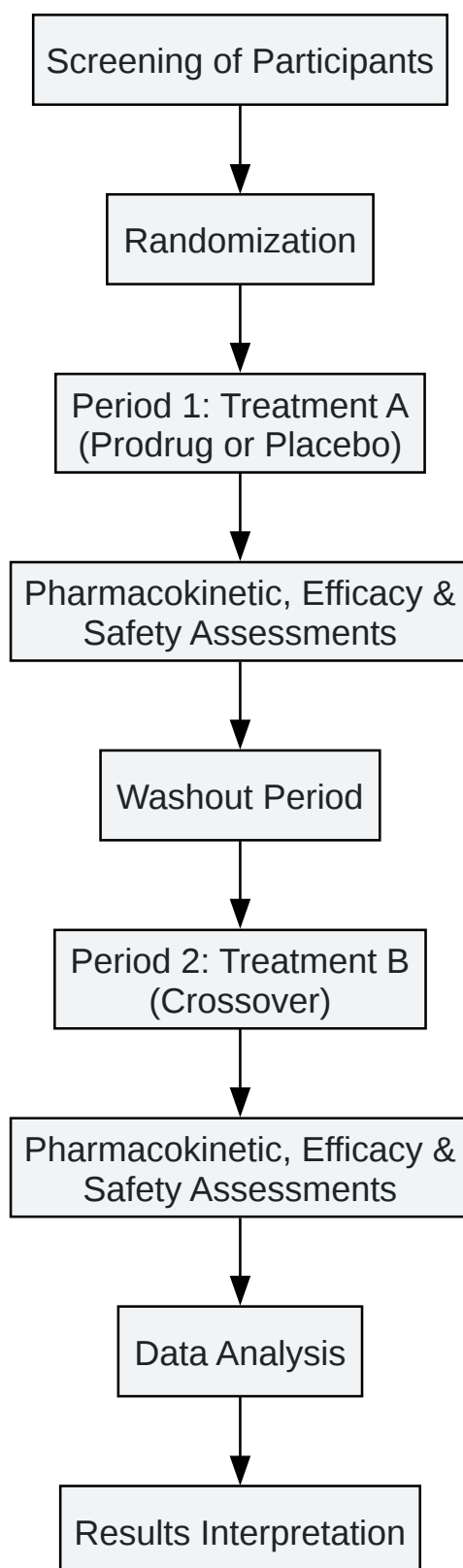
Table 2: Summary of Efficacy Data for Lisdexamfetamine and Serdexmethylphenidate in ADHD

| Prodrug                   | Study Population          | Primary Efficacy<br>Measure                               | Key Findings  |
|---------------------------|---------------------------|---|---|
| Lisdexamfetamine          | Children (6-12 years)     | SKAMP-Depotment<br>and -Attention Scores                  | Significant<br>improvement in ADHD<br>symptoms vs.<br>placebo.[6]                                 |
| Adults                    | ADHD-RS-IV Total<br>Score | Significant reduction<br>in ADHD symptoms<br>vs. placebo. |   |
| Serdexmethylphenidat<br>e | Children (6-12 years)     | SKAMP-Combined<br>Score                                   | Significant<br>improvement in ADHD<br>symptoms vs. placebo<br>from 1 to 10 hours<br>post-dose.[3] |

## Mechanism of Action: Amphetamine Signaling Pathway

The active metabolite of both **amfecloral** and lisdexamfetamine is amphetamine. Amphetamine exerts its effects by increasing the synaptic concentrations of dopamine and norepinephrine. It achieves this by inhibiting the reuptake of these neurotransmitters through the dopamine transporter (DAT) and norepinephrine transporter (NET), and by promoting their release from presynaptic vesicles.





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